1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
Description
1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a dimethylamino phenyl group, and a hydroxyethyl urea moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-22(2)16-9-5-14(6-10-16)17(23)12-21-18(24)20-11-13-3-7-15(19)8-4-13/h3-10,17,23H,11-12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAYJBUELJBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene-Free Synthesis Using BTC
- Reaction Setup : 4-Chlorobenzylamine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. BTC (0.33 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts.
- Workup : After stirring at room temperature for 4–6 hours, the mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude isocyanate is purified via vacuum distillation (yield: 65–75%).
Key Considerations :
- BTC offers a safer alternative to phosgene but requires meticulous handling due to its moisture sensitivity.
- Excess amine leads to urea formation, necessitating precise stoichiometry.
Synthesis of 2-(4-(Dimethylamino)phenyl)-2-Hydroxyethylamine
The amino alcohol component introduces complexity due to its hydroxyl group, which may necessitate protection during urea formation.
Epoxide-Opening Strategy
Synthesis of 4-(Dimethylamino)styrene Oxide :
Ammonolysis of the Epoxide :
Reductive Amination Alternative
- Substrate Preparation : 4-(Dimethylamino)acetophenone is reduced to 1-(4-(dimethylamino)phenyl)ethanol using sodium borohydride.
- Amination : The alcohol is converted to the corresponding amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection (yield: 50–60%).
Coupling Reaction and Urea Formation
The final step involves coupling 4-chlorobenzyl isocyanate with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine.
Standard Procedure
Reaction Conditions :
Workup :
Spectroscopic Validation :
- IR : Urea carbonyl stretch at 1640–1680 cm⁻¹; absence of isocyanate peak (~2250 cm⁻¹).
- ¹H NMR : δ 6.8–7.4 (aromatic protons), δ 4.8 (urea NH), δ 3.3–3.7 (hydroxyethyl CH₂).
Purification and Characterization
Chromatographic Purification
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O₂ |
| Molecular Weight | 376.84 g/mol |
| Melting Point | 142–145°C (decomposition) |
| MS (ESI+) | m/z 377.1 [M+H]⁺ |
Alternative Synthetic Routes
Hydroxyl Group Protection
Solid-Phase Synthesis
- Utilizing Wang resin-bound 4-chlorobenzylamine, the urea is assembled via sequential isocyanate coupling and cleavage. This method suits combinatorial libraries but suffers from lower yields (40–50%).
Challenges and Optimization
Side Reactions
- Carbamate Formation : The hydroxyl group may react with isocyanates, producing undesired carbamates. Mitigation strategies include low-temperature reactions and hydroxyl protection.
- Oligomerization : Excess isocyanate leads to biuret formation, controlled by stoichiometric precision and incremental addition.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(2-hydroxyethyl)urea: Lacks the dimethylamino phenyl group, which may result in different chemical and biological properties.
1-(4-Chlorobenzyl)-3-(2-(4-methylphenyl)-2-hydroxyethyl)urea: Contains a methyl group instead of a dimethylamino group, potentially altering its reactivity and applications.
Uniqueness
1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is unique due to the presence of both the dimethylamino phenyl group and the hydroxyethyl urea moiety. This combination of functional groups allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
